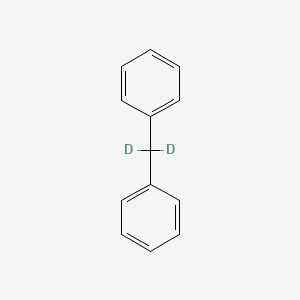

Diphenylmethane-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H12 |

|---|---|

Poids moléculaire |

170.25 g/mol |

Nom IUPAC |

[dideuterio(phenyl)methyl]benzene |

InChI |

InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/i11D2 |

Clé InChI |

CZZYITDELCSZES-ZWGOZCLVSA-N |

SMILES isomérique |

[2H]C([2H])(C1=CC=CC=C1)C2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)CC2=CC=CC=C2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Diphenylmethane-d2: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmethane-d2 (CAS Number: 3947-98-6), the deuterated analogue of diphenylmethane (B89790), is a valuable tool in advanced chemical research and pharmaceutical development. Its unique isotopic labeling allows for its use as an internal standard in quantitative mass spectrometry-based assays, offering enhanced accuracy and precision. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in a scientific research and drug development context.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Diphenylmethane and this compound

| Property | Diphenylmethane | This compound |

| CAS Number | 101-81-5 | 3947-98-6 |

| Molecular Formula | C₁₃H₁₂ | C₁₃H₁₀D₂ |

| Molecular Weight | 168.23 g/mol | 170.25 g/mol [1] |

| Appearance | Colorless oil or white solid | Not specified, expected to be similar to diphenylmethane |

| Melting Point | 22 to 24 °C[2] | Not specified, expected to be similar to diphenylmethane |

| Boiling Point | 264 °C[2] | Not specified, expected to be similar to diphenylmethane |

| Density | 1.006 g/mL[2] | Not specified, expected to be slightly denser than diphenylmethane |

| Solubility in Water | 14 mg/L[2] | Not specified, expected to be similar to diphenylmethane |

| pKa of Methylene (B1212753) Protons | 32.2[2] | Not specified, expected to be similar to diphenylmethane |

The primary difference in chemical properties arises from the kinetic isotope effect, where the C-D bond is stronger and has a lower vibrational frequency than the C-H bond. This can lead to slower reaction rates when the cleavage of this bond is involved in the rate-determining step of a reaction.

Synthesis of this compound

The synthesis of this compound can be achieved by modifying established methods for the synthesis of diphenylmethane, such as the Friedel-Crafts alkylation, by utilizing a deuterated starting material. A common approach involves the reduction of benzophenone (B1666685) with a deuterated reducing agent.

Experimental Protocol: Synthesis via Reduction of Benzophenone

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Benzophenone

-

Deuterated sodium borohydride (B1222165) (NaBD₄) or Lithium aluminum deuteride (B1239839) (LiAlD₄)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

-

Lewis acid catalyst (e.g., aluminum chloride (AlCl₃)), if necessary for certain reductions

-

Hydrochloric acid (HCl), deuterated if necessary (DCl)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzophenone in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the deuterated reducing agent (e.g., NaBD₄ or LiAlD₄) to the stirred solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

-

Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., DCl in D₂O to maintain deuterium (B1214612) labeling).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the this compound using column chromatography or distillation.

Diagram 1: Synthesis of this compound

References

An In-depth Technical Guide to the Synthesis and Purification of Diphenylmethane-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for diphenylmethane-d2 ((C₆H₅)₂CD₂), a deuterated isotopologue of diphenylmethane. This document details two primary synthetic routes, outlines various purification protocols, and describes analytical techniques for characterization and purity assessment. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who require high-purity deuterated compounds for their studies.

Synthesis of this compound

Two principal strategies for the synthesis of this compound are presented: a two-step synthesis commencing with the reduction of benzophenone (B1666685), and a direct hydrogen-deuterium (H-D) exchange on diphenylmethane.

Two-Step Synthesis from Benzophenone

This synthetic approach involves the initial reduction of benzophenone to yield deuterated diphenylmethanol, followed by the deoxygenation of the alcohol to the desired this compound.

The first step is the reduction of the carbonyl group of benzophenone using a deuterated reducing agent, sodium borodeuteride (NaBD₄), to introduce the first deuterium (B1214612) atom.

Physical Characteristics of Diphenylmethane-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of Diphenylmethane-d2 (α,α-dideuteriodiphenylmethane). Due to the limited availability of specific experimental data for the deuterated form, this guide presents data for both this compound and its non-deuterated analog, Diphenylmethane (B89790), for comparative purposes. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work.

Quantitative Data Summary

The introduction of deuterium (B1214612) in place of hydrogen at the methylene (B1212753) bridge of diphenylmethane results in a slight increase in molecular weight. This change is expected to have a minor impact on macroscopic physical properties such as density, boiling point, and melting point. While specific experimentally determined values for this compound are scarce in publicly available literature, the properties of the parent compound provide a close approximation.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀D₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 3947-98-6 | [1] |

Table 2: Physical Properties of Diphenylmethane (for comparison)

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂ | [2][3] |

| Molecular Weight | 168.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [4] |

| Melting Point | 22-24 °C | [3][4] |

| Boiling Point | 264 °C | [3][4] |

| Density | 1.006 g/mL at 25 °C | [3][4] |

| Water Solubility | 14.1 mg/L at 25 °C | [2][4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and chloroform. | [4] |

| Refractive Index (n20/D) | 1.577 | [4] |

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of deuterated diphenylmethane involves the reduction of benzophenone (B1666685) with a deuterated reducing agent.

Reaction Scheme:

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with benzophenone and anhydrous tetrahydrofuran (B95107) (THF).

-

Reduction: The solution is cooled in an ice bath, and a solution of lithium aluminum deuteride (B1239839) (LiAlD₄) in anhydrous THF is added dropwise.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of D₂O, followed by an aqueous acid work-up.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.

Characterization Methods

Workflow for Physical Characterization:

-

Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus.[6] A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

-

Boiling Point Determination: The boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point.

-

Density Measurement: The density can be measured using a pycnometer. The mass of a known volume of the liquid is determined at a specific temperature.

-

Solubility Assessment: The solubility is determined by adding a small amount of the compound to various solvents at a controlled temperature and observing its dissolution.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the methylene position and to determine the isotopic purity. ²H NMR will show a signal corresponding to the deuterium atoms. ¹³C NMR provides information about the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound, which will be higher than that of the non-deuterated compound due to the presence of two deuterium atoms.

-

Logical Relationships in Analysis

The determination of physical properties follows a logical progression from synthesis and purification to instrumental analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenylmethane - Wikipedia [en.wikipedia.org]

- 4. Diphenylmethane CAS#: 101-81-5 [m.chemicalbook.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

Diphenylmethane-d2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Diphenylmethane-d2 (DPM-d2), a deuterated isotopologue of Diphenylmethane (B89790). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Core Compound Data

This compound is primarily utilized as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties closely mirror those of its non-deuterated counterpart, with the key difference being its increased mass, which allows for clear differentiation in mass spectrometric analyses.

Table 1: Core Data for this compound

| Parameter | Value | Reference |

| CAS Number | 3947-98-6 | N/A |

| Molecular Formula | C₁₃H₁₀D₂ | N/A |

| Molecular Weight | 170.25 g/mol | N/A |

Table 2: Physicochemical Properties of Diphenylmethane (Non-deuterated)

Note: The physicochemical properties of this compound are expected to be very similar to those of the non-deuterated form presented below.

| Property | Value | Reference |

| Appearance | Colorless to white crystalline solid | [1] |

| Melting Point | 22 to 24 °C | [2] |

| Boiling Point | 264 °C | [2] |

| Density | 1.006 g/mL | [2] |

| Solubility in Water | 14 mg/L | [2] |

| pKa (in DMSO) | 32.2 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reduction of benzophenone (B1666685) with a deuterated reducing agent.

Experimental Protocol: Synthesis via Reduction of Benzophenone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve benzophenone in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Reduction: Slowly add a deuterated reducing agent, for example, lithium aluminum deuteride (B1239839) (LiAlD₄), to the solution. The reaction is typically carried out at room temperature.

-

Quenching: After the reaction is complete (monitored by thin-layer chromatography), cautiously quench the reaction mixture by the slow addition of D₂O.

-

Extraction: Extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Application in Quantitative Analysis

This compound is an excellent internal standard for the quantification of diphenylmethane or its derivatives in various matrices. The following is a generalized protocol for its use in LC-MS/MS.

Experimental Protocol: Quantitative Analysis using LC-MS/MS

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of the analyte (e.g., a diphenylmethane derivative) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

-

Prepare a primary stock solution of the internal standard, this compound, at a concentration of 1 mg/mL in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Perform serial dilutions of the analyte stock solution to create a series of working solutions for the calibration curve.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation:

-

To a known volume of the sample (e.g., plasma, urine), add a fixed volume of the this compound internal standard solution.

-

Perform sample extraction (e.g., protein precipitation with acetonitrile (B52724) or liquid-liquid extraction).

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.

-

Use a suitable column (e.g., C18) and mobile phase for chromatographic separation.

-

Set the mass spectrometer to monitor the specific mass transitions for the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Relevance in Drug Development and Signaling Pathways

While Diphenylmethane and its deuterated form are not typically direct modulators of signaling pathways, the diphenylmethane scaffold is a common structural motif in many biologically active compounds. Derivatives of diphenylmethane have been identified as having significant effects on key signaling pathways relevant to drug development.

For instance, certain diphenylmethane derivatives have been shown to act as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These receptors are crucial in regulating metabolism and inflammation.

Furthermore, some diphenylmethane derivatives have demonstrated anti-proliferative effects by inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. The use of this compound as an internal standard can be critical in pharmacokinetic and pharmacodynamic studies of such drug candidates, ensuring accurate quantification and assessment of their in vivo behavior.

References

An In-Depth Technical Guide to Deuterium Labeling Positions in Diphenylmethane-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential labeling positions of deuterium (B1214612) in Diphenylmethane-d2. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize isotopically labeled compounds.

Introduction to Deuterium Labeling of Diphenylmethane (B89790)

Diphenylmethane is a fundamental aromatic hydrocarbon scaffold found in numerous organic molecules and serves as a key intermediate in various chemical syntheses. The selective incorporation of deuterium, a stable isotope of hydrogen, into the diphenylmethane structure offers a powerful tool for mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative analysis. The primary positions for deuterium labeling in diphenylmethane are the benzylic methylene (B1212753) bridge (-CH₂-) and the aromatic phenyl rings. This guide will detail the synthetic methodologies to achieve deuteration at these specific sites.

Synthetic Pathways for Deuterium Labeling

The strategic placement of deuterium atoms on the diphenylmethane core is achieved through distinct synthetic routes. Labeling of the phenyl rings typically involves electrophilic aromatic substitution using deuterated reagents, while labeling of the methylene bridge necessitates a multi-step approach involving reduction of a carbonyl precursor with a deuterated hydride source.

Phenyl Ring Labeling (e.g., Diphenylmethane-d10)

The most common method for introducing deuterium onto the aromatic rings of diphenylmethane is through a Friedel-Crafts alkylation reaction using deuterated benzene.

Reaction Scheme:

Caption: Friedel-Crafts alkylation for phenyl ring deuteration.

Experimental Protocol: Friedel-Crafts Alkylation for Phenyl Ring Deuteration

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled.

-

Reagents: The flask is charged with an excess of benzene-d₆ (e.g., 10 equivalents) and a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) (e.g., 0.3 equivalents).

-

Addition of Benzyl Chloride: Benzyl chloride (1 equivalent) is added dropwise from the dropping funnel to the stirred solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the evolution of HCl gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and water. The organic layer is separated, washed with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield diphenylmethane-d10.

Methylene Bridge Labeling (this compound)

Labeling at the methylene bridge is typically achieved through a two-step process: the reduction of benzophenone (B1666685) with a deuterated reducing agent to form a deuterated alcohol intermediate, followed by the reduction of the alcohol to the alkane.

Reaction Scheme:

Caption: Two-step synthesis of methylene-labeled this compound.

Experimental Protocol: Methylene Bridge Deuteration

Step 1: Reduction of Benzophenone to Diphenylmethanol-d1

-

Reaction Setup: A round-bottom flask is charged with benzophenone (1 equivalent) and a suitable solvent such as methanol (B129727) or ethanol.

-

Reduction: The solution is cooled in an ice bath, and sodium borodeuteride (NaBD₄) (e.g., 1.5 equivalents) is added portion-wise with stirring.[1]

-

Reaction: The reaction mixture is stirred at room temperature for a few hours. The reaction progress is monitored by TLC.

-

Work-up: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield diphenylmethanol-d1, which can be used in the next step without further purification if sufficiently pure.

Step 2: Reduction of Diphenylmethanol-d1 to this compound

A common method for this transformation is ionic hydrogenation.[2]

-

Reaction Setup: A flask is charged with the diphenylmethanol-d1 (1 equivalent) from the previous step.

-

Reagents: Triethylsilane (Et₃SiH) (e.g., 2-3 equivalents) is added, followed by the slow addition of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Work-up: The mixture is carefully poured into a saturated sodium bicarbonate solution to neutralize the acid. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography or distillation to afford this compound.

Other methods for the reduction of the alcohol intermediate include the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions of the parent ketone, benzophenone.[1][3] These can be adapted to produce this compound by performing the reaction in a deuterated solvent and/or using deuterated reagents.

Data Presentation: Characterization of Deuterated Diphenylmethane

The successful incorporation of deuterium and the location of the label are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Expected Analytical Data for Diphenylmethane and its Deuterated Isotopologues

| Compound | Labeling Position | Molecular Weight ( g/mol ) | ¹H NMR (Expected) | ¹³C NMR (Expected) | Mass Spectrum (EI, M+) |

| Diphenylmethane | None | 168.23 | Methylene (-CH₂-): ~3.9 ppm (s, 2H); Phenyl: ~7.2-7.3 ppm (m, 10H) | Methylene (-CH₂-): ~42.1 ppm; Phenyl: ~126.2, 128.6, 129.1, 141.3 ppm | 168 |

| This compound | Methylene (-CD₂-) | 170.24 | Methylene signal absent; Phenyl: ~7.2-7.3 ppm (m, 10H) | Methylene signal significantly attenuated or appears as a multiplet due to C-D coupling; Phenyl signals unchanged | 170 |

| Diphenylmethane-d10 | Phenyl Rings | 178.29 | Methylene (-CH₂-): ~3.9 ppm (s, 2H); Phenyl signals absent | Methylene signal unchanged; Phenyl signals significantly attenuated or appear as multiplets due to C-D coupling | 178 |

Note: The NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument. The presented data is based on established spectroscopic principles.

Applications in Research and Development

Deuterated diphenylmethane serves as a valuable tool in various scientific disciplines:

-

Mechanistic Studies: The kinetic isotope effect (KIE) observed when a C-H bond is replaced by a C-D bond can provide insights into reaction mechanisms.

-

Metabolic Studies: In drug development, deuterium labeling can be used to study the metabolic fate of molecules containing the diphenylmethane scaffold. Deuteration at sites of metabolism can slow down the rate of enzymatic degradation, leading to improved pharmacokinetic profiles.

-

Internal Standards: this compound is an excellent internal standard for quantitative mass spectrometry assays, as it co-elutes with the unlabeled analyte but is readily distinguished by its higher mass.[4]

It is important to note that while diphenylmethane derivatives are used in the synthesis of various biologically active compounds, the direct use of this compound in studying specific biological signaling pathways is not widely documented in the scientific literature. Its primary utility lies in the foundational and developmental stages of chemical and pharmaceutical research.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and characterization of a specifically labeled diphenylmethane isotopologue.

Caption: General workflow from selection of labeling to final analysis.

This guide provides a foundational understanding of the deuterium labeling of diphenylmethane. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. Which of the following conversions can be brought about under Wolff – Kishner reduction? [infinitylearn.com]

- 2. researchgate.net [researchgate.net]

- 3. doubtnut.com [doubtnut.com]

- 4. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into Diphenylmethane and its Deuterated Analogue, Diphenylmethane-d2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diphenylmethane (B89790), a key structural motif in many organic compounds. Due to the limited public availability of experimental spectroscopic data for its deuterated analogue, Diphenylmethane-d2 (CAS 3947-98-6), this document presents the detailed data for the non-deuterated compound as a primary reference. A discussion of the anticipated spectral differences arising from deuteration is included to guide researchers in their analyses. Furthermore, a detailed experimental protocol for a common synthesis of diphenylmethane is provided, which can be adapted for the preparation of its isotopically labeled counterpart.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diphenylmethane

The following tables summarize the ¹H and ¹³C NMR spectral data for diphenylmethane. These values serve as a baseline for predicting the spectrum of this compound.

Table 1: ¹H NMR Spectroscopic Data for Diphenylmethane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.15 | m | 10H | Aromatic protons (C₆H₅) |

| 3.98 | s | 2H | Methylene (B1212753) protons (CH₂) |

Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 2: ¹³C NMR Spectroscopic Data for Diphenylmethane

| Chemical Shift (δ) ppm | Assignment |

| 141.1 | C (quaternary) |

| 129.0 | CH (aromatic) |

| 128.5 | CH (aromatic) |

| 126.1 | CH (aromatic) |

| 41.9 | CH₂ (methylene) |

Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm).

Expected NMR Spectral Changes for this compound:

-

¹H NMR: In the ¹H NMR spectrum of this compound, where the two methylene protons are replaced by deuterium (B1214612) atoms, the singlet at approximately 3.98 ppm would be absent. The aromatic proton signals would remain unchanged.

-

²H NMR: A deuterium NMR (²H NMR) spectrum would show a signal corresponding to the deuterium nuclei at the methylene position.

-

¹³C NMR: The ¹³C NMR spectrum would show a signal for the deuterated methylene carbon (CD₂). This signal would likely appear as a triplet due to coupling with the two deuterium atoms (spin I = 1) and may have a slightly different chemical shift due to the isotopic effect.

Mass Spectrometry (MS) of Diphenylmethane

The mass spectrum of diphenylmethane is characterized by its molecular ion peak and a prominent base peak resulting from the loss of a phenyl group.

Table 3: Mass Spectrometry Data for Diphenylmethane

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion) |

| 167 | 95 | [M-H]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |

Expected Mass Spectral Changes for this compound:

The molecular weight of this compound is 170.25 g/mol .[1] The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) at m/z = 170. The major fragmentation pathways would be analogous to the non-deuterated compound, leading to fragments containing deuterium. For instance, the loss of a phenyl group would result in a fragment ion at m/z = 93 ([C₇H₅D₂]⁺).

Experimental Protocols

The following is a detailed protocol for a common laboratory-scale synthesis of diphenylmethane via the Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) chloride. This method can be adapted for the synthesis of this compound by utilizing deuterated starting materials, such as benzyl-d₂-chloride or deuterated benzene.

Synthesis of Diphenylmethane

Reaction: C₆H₅CH₂Cl + C₆H₆ → (C₆H₅)₂CH₂ + HCl

Materials:

-

Anhydrous Benzene

-

Benzyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

5% Sodium Hydroxide (B78521) (NaOH) solution

-

Anhydrous Calcium Chloride (CaCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous benzene and a catalytic amount of anhydrous aluminum chloride.

-

Gently heat the mixture to reflux.

-

Slowly add benzyl chloride from the dropping funnel to the refluxing benzene solution. The reaction is exothermic and will generate hydrogen chloride gas, which should be vented to a fume hood or neutralized in a trap.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to a beaker of ice-cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a 5% sodium hydroxide solution to remove any remaining acid.

-

Wash the organic layer again with water until the washings are neutral.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Remove the excess benzene by distillation under atmospheric pressure.

-

The crude diphenylmethane is then purified by vacuum distillation.

Visualizations

The following diagrams illustrate the synthesis of diphenylmethane and the expected differences in the mass spectra of diphenylmethane and its deuterated analogue.

Caption: Friedel-Crafts alkylation synthesis of Diphenylmethane.

Caption: Comparison of expected mass spectral fragmentation.

References

An In-depth Technical Guide: Natural Isotopic Abundance vs. Enriched Diphenylmethane-d2

Abstract: This technical guide provides a detailed comparison between diphenylmethane (B89790) with its natural isotopic abundance and isotopically enriched Diphenylmethane-d2. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The document covers the fundamental principles of isotopic abundance, the strategic advantages of isotopic enrichment, relevant quantitative data, detailed experimental protocols for synthesis and analysis, and visual diagrams to illustrate key concepts and workflows.

Introduction: The Significance of Isotopes in Drug Development

In the landscape of modern pharmaceutical research, the precise control of a molecule's isotopic composition has emerged as a powerful tool. All chemical compounds exist as a mixture of isotopologues due to the natural abundance of stable isotopes. For hydrogen, the most common isotope is protium (B1232500) (¹H), with a small fraction of deuterium (B1214612) (²H or D). While this natural distribution is sufficient for most applications, the selective enrichment of deuterium at specific molecular positions offers significant advantages in drug development.

Natural Isotopic Abundance refers to the constant, low-level presence of heavier stable isotopes in naturally occurring elements. For any given hydrogen atom in a molecule, there is a roughly 0.0156% chance that it is a deuterium atom.[1][2]

Isotopic Enrichment , in contrast, is the process of synthetically increasing the concentration of a specific isotope at a particular position within a molecule. **this compound ((C₆H₅)₂CD₂) ** is a prime example, where the two hydrogen atoms of the central methylene (B1212753) bridge are intentionally replaced with deuterium atoms. This targeted modification, known as site-selective deuteration, can profoundly alter a drug candidate's metabolic profile.

The primary driver for this strategy is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage. In drug metabolism, many oxidative processes mediated by cytochrome P450 (CYP450) enzymes involve C-H bond breaking. By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism at that site can be significantly reduced, potentially improving the drug's pharmacokinetic profile, increasing its half-life, and reducing the formation of toxic metabolites.

This guide will explore the quantitative and qualitative differences between diphenylmethane in its natural state and its strategically deuterated d2 analogue.

Quantitative Data: A Comparative Analysis

The most striking difference between natural and enriched diphenylmethane lies in the distribution of their respective isotopologues. The following tables summarize the key quantitative distinctions.

Table 1: Isotopic Abundance Comparison

| Parameter | Natural Diphenylmethane | Enriched this compound | Data Source |

| Natural Abundance of Deuterium (²H) | ~0.0156% (or 1 in ~6,420 H atoms) | N/A (Source material for synthesis) | [1][2] |

| Target Isotopic Enrichment at Methylene Position | N/A | Typically >98% | Assumed industry standard |

| Prevalence of (C₆H₅)₂C H₂** Isotopologue | >99.8% | <2% (Typically) | Calculated |

| Prevalence of (C₆H₅)₂C D₂ Isotopologue** | Extremely low (~0.0000024%) | >98% | Calculated / Assumed |

Table 2: Physical and Spectroscopic Properties

| Parameter | Natural Diphenylmethane (C₁₃H₁₂) | Enriched this compound (C₁₃H₁₀D₂) | Data Source |

| Molecular Formula | C₁₃H₁₂ | C₁₃H₁₀D₂ | N/A |

| Molar Mass (Monoisotopic) | 168.0939 g/mol | 170.1064 g/mol | [3] |

| Mass Spec (EI) Molecular Ion Peak (M⁺) | m/z 168 | m/z 170 | [3][4] |

| ¹H NMR Methylene Signal (~4.0 ppm) | Present (Singlet, integration = 2H) | Absent or significantly reduced | [5][6] |

| ¹³C NMR Methylene Signal | Present (Singlet, ~39 ppm) | Present (Triplet, due to C-D coupling) | Inferred |

Molecular Structures and Logical Pathways

Visualizing the molecular and logical differences is crucial for understanding the impact of isotopic enrichment.

Caption: Molecular structures of natural and d2-enriched diphenylmethane.

Experimental Protocols

The synthesis and analysis of this compound require specific methodologies to ensure high isotopic purity and to verify the enrichment level.

Synthesis of this compound via Reduction of Benzophenone (B1666685)

A common and efficient method for preparing this compound is the reduction of benzophenone using a deuterated reducing agent. This protocol outlines a modified Clemmensen-type reduction.

Objective: To reduce the carbonyl group of benzophenone to a deuterated methylene group (-CD₂-).

Materials:

-

Benzophenone

-

Zinc amalgam (Zn(Hg))

-

Deuterated hydrochloric acid (DCl) in D₂O (heavy water)

-

Toluene (B28343) (anhydrous)

Procedure:

-

Amalgam Preparation: Activate zinc metal by stirring it with a dilute solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water, then acetone, and dry under vacuum.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam, benzophenone, and toluene.

-

Reduction: Slowly add a solution of DCl in D₂O to the flask. The reaction is exothermic and will produce D₂ gas. Heat the mixture to reflux.

-

Monitoring: Continue refluxing for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzophenone spot.

-

Workup: After cooling to room temperature, decant the toluene layer from the remaining zinc. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.

Caption: A typical workflow for the synthesis of this compound.

Analysis of Deuterium Enrichment

Confirming the isotopic purity of the synthesized this compound is a critical step. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

4.2.1. Mass Spectrometry (MS)

Objective: To determine the relative abundance of d0, d1, and d2 isotopologues.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: Inject the sample into a GC-MS system. The GC will separate the diphenylmethane from any residual impurities.

-

Data Acquisition: The eluting compound enters the mass spectrometer, where it is ionized by electron impact. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis:

-

Examine the mass spectrum in the molecular ion region.

-

Natural diphenylmethane will show a primary peak at m/z 168 (for C₁₃H₁₂).[3][4]

-

A successfully enriched sample will show a base peak at m/z 170 (for C₁₃H₁₀D₂).

-

The isotopic purity is calculated from the relative intensities of the peaks at m/z 168 (d0), 169 (d1), and 170 (d2), after correcting for the natural abundance of ¹³C.

-

Purity (%) = [Intensity(m/z 170) / (Intensity(m/z 168) + Intensity(m/z 169) + Intensity(m/z 170))] x 100

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the site of deuteration and assess enrichment.

Methodology:

-

Sample Preparation: Dissolve the sample in a deuterated NMR solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

In the spectrum of natural diphenylmethane, a sharp singlet corresponding to the two methylene protons (-CH₂-) appears around 4.0 ppm.[5][6]

-

For a highly enriched this compound sample, this peak will be absent or its integration value will be significantly less than 2H relative to the aromatic protons. The degree of reduction provides a semi-quantitative measure of deuteration.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon atom of the methylene bridge (-CH₂-) in natural diphenylmethane appears as a singlet.

-

In this compound, this same carbon (-CD₂-) will appear as a triplet (a 1:2:1 pattern) due to the one-bond coupling to two deuterium atoms (spin I=1). This confirms that the deuterium is located at the methylene bridge.

-

Caption: Workflow for analyzing the purity and structure of this compound.

Conclusion

The distinction between diphenylmethane at natural isotopic abundance and enriched this compound is fundamental to its application in drug development. While natural diphenylmethane is a homogenous chemical entity for most practical purposes, its deuterated counterpart is a highly engineered molecule designed for a specific biological purpose. The enrichment of deuterium at the methylene bridge from a negligible natural level (~0.0000024%) to over 98% provides a powerful tool to modulate metabolic pathways via the kinetic isotope effect. This technical guide has provided the quantitative data, synthetic and analytical protocols, and conceptual diagrams necessary for researchers to understand and apply the principles of isotopic enrichment in their work. The ability to precisely synthesize and rigorously analyze molecules like this compound is a cornerstone of modern medicinal chemistry and a key strategy in the design of safer and more effective pharmaceuticals.

References

An In-depth Technical Guide to the Safe Handling of Diphenylmethane-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diphenylmethane-d2 (CAS: 3947-98-6), a deuterated analogue of Diphenylmethane (B89790). While this document incorporates data specific to the deuterated form where available, much of the safety information is extrapolated from the well-documented non-deuterated parent compound, Diphenylmethane (CAS: 101-81-5), due to their structural and chemical similarities.

Chemical and Physical Properties

This compound, also known as Benzylphenyl-d2, is a stable isotope-labeled aromatic compound.[1] Its physical and chemical properties are crucial for understanding its behavior and for implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C13H10D2 | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| Appearance | Colorless to white crystalline solid or colorless oil | [3][4] |

| Melting Point | 22 to 24 °C (72 to 75 °F) | [3][4] |

| Boiling Point | 264 °C (507 °F) | [3][4] |

| Density | 1.006 g/mL | [3][4] |

| Solubility in Water | 14 mg/L | [3][4] |

| Flash Point | > 110 °C (230 °F) | [4] |

| Auto-ignition Temperature | 485 °C (905 °F) | [5][6] |

Hazard Identification and Classification

This compound is not extensively classified under GHS, and much of the hazard information is derived from its non-deuterated form. It is generally considered to have low acute toxicity but may pose irritation hazards.

| Hazard | Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Not classified as acutely toxic. LD50 oral rat: 2250 mg/kg for Diphenylmethane. | Call a poison center or doctor if you feel unwell.[5] |

| Skin Corrosion/Irritation | Not classified. May cause slight irritation. | Wash skin with plenty of water.[5] |

| Serious Eye Damage/Irritation | Not classified. May cause slight irritation. | Rinse eyes with water as a precaution.[5] |

| Respiratory or Skin Sensitization | Not classified. | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |

| Environmental Hazards | Very toxic to aquatic life with long-lasting effects (for Diphenylmethane). | Avoid release to the environment.[8] |

First-Aid Measures

Prompt and appropriate first-aid measures are essential in case of accidental exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2][7][9] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes.[2][9][10] If irritation persists, seek medical attention.[8] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][9] Remove contact lenses if present and easy to do. Seek medical attention.[9][10] |

| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2][9] Call a physician or poison control center immediately.[5] |

Firefighting Measures

This compound is a combustible solid with a high flash point.

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5][9] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[8][9] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5][8][9][11] |

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

| Aspect | Guideline |

| Personal Precautions | Use personal protective equipment.[2][7] Ensure adequate ventilation.[2][7] Avoid dust formation.[2][7] Evacuate personnel to safe areas.[2][7] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[12] Avoid release to the environment.[5] |

| Methods for Cleaning Up | Mechanically recover the product.[5] Sweep up and shovel into suitable containers for disposal.[8] Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container.[10][13] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.

| Aspect | Guideline |

| Safe Handling | Handle in a well-ventilated place.[7][14] Wear suitable protective clothing, gloves, and eye/face protection.[7][14] Avoid contact with skin and eyes.[7][10][14] Avoid formation of dust and aerosols.[7][14] Wash hands thoroughly after handling.[5][10] |

| Storage Conditions | Store in a cool, dry, and well-ventilated area.[5][8][11] Keep the container tightly closed.[8][10][11] Store away from incompatible materials such as strong oxidizing agents.[8] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

| Control Parameter | Guideline |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood.[10][13] Ensure eyewash stations and safety showers are close to the workstation.[10][11] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[8][11] |

| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber, Viton®, or nitrile rubber for splash protection) and clothing to prevent skin exposure.[13][15] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[11][16] |

Stability and Reactivity

| Aspect | Guideline |

| Reactivity | The product is non-reactive under normal conditions of use, storage, and transport.[5] |

| Chemical Stability | Stable under normal conditions.[5] |

| Possibility of Hazardous Reactions | No dangerous reactions are known under normal conditions of use.[5] |

| Conditions to Avoid | Incompatible products.[8] |

| Incompatible Materials | Strong oxidizing agents.[6][8] |

| Hazardous Decomposition Products | Under normal conditions of storage and use, hazardous decomposition products should not be produced.[5] Thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[8][9] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The information below is based on the non-deuterated form.

| Effect | Finding |

| Acute Oral Toxicity | LD50 Rat: 2250 mg/kg.[5] |

| Carcinogenicity | Not classified as a carcinogen.[5] |

| Mutagenicity | Not classified as a mutagen.[5] |

| Reproductive Toxicity | Not classified as a reproductive toxin.[5] |

Experimental Protocols

General Protocol for Handling this compound

-

Risk Assessment: Before handling, conduct a thorough risk assessment, considering the quantity of the substance, the nature of the experiment, and potential exposure scenarios.

-

Pre-Handling Preparations:

-

Ensure a chemical fume hood is available and functioning correctly.

-

Verify that an eyewash station and safety shower are accessible.

-

Assemble all necessary PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves.

-

Prepare a designated waste container for contaminated materials.

-

-

Handling Procedure:

-

Conduct all manipulations of this compound within the chemical fume hood.

-

To dispense the solid, use a spatula or other appropriate tool to avoid generating dust.

-

If making a solution, add the solid slowly to the solvent to avoid splashing.

-

Keep the container tightly closed when not in use.

-

-

Post-Handling:

-

Clean the work area thoroughly.

-

Dispose of all contaminated waste in the designated container.

-

Remove PPE carefully to avoid self-contamination.

-

Wash hands thoroughly with soap and water.

-

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic for Accidental Exposure

Caption: Decision logic for first aid in case of accidental exposure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. webqc.org [webqc.org]

- 4. Diphenylmethane - Wikipedia [en.wikipedia.org]

- 5. synerzine.com [synerzine.com]

- 6. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

- 14. echemi.com [echemi.com]

- 15. Permeation tests of glove and clothing materials against sensitizing chemicals using diphenylmethane diisocyanate as an example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. americanchemistry.com [americanchemistry.com]

Methodological & Application

Application Note: High-Throughput Quantification of Diphenylmethane using Diphenylmethane-d2 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of diphenylmethane (B89790) in complex matrices using gas chromatography-mass spectrometry (GC-MS) with diphenylmethane-d2 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, effectively compensating for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.[1] This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis. The method is particularly suitable for applications in environmental monitoring, pharmaceutical impurity analysis, and materials science.

Introduction

Diphenylmethane and its derivatives are important compounds in various industrial applications, including in the synthesis of dyes, fragrances, and pharmaceuticals.[2] Accurate quantification of diphenylmethane is often crucial for quality control, safety assessment, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[3] However, matrix effects and variations during sample handling can significantly impact the accuracy and precision of quantitative GC-MS analysis.

The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, is a widely accepted strategy to overcome these challenges.[4] this compound, a deuterated analog of diphenylmethane, co-elutes with the analyte and experiences similar effects during extraction and analysis, providing a reliable means for normalization and accurate quantification.

Experimental Protocols

This section provides a detailed methodology for the quantification of diphenylmethane using this compound as an internal standard.

Materials and Reagents

-

Analytes: Diphenylmethane (≥99% purity)

-

Internal Standard: this compound (≥98% isotopic purity)

-

Solvent: Dichloromethane (B109758) (DCM), HPLC grade or equivalent

-

Sample Matrix: As required for the specific application (e.g., water, soil, polymer extract)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following parameters are provided as a typical starting point and may be optimized for specific instrumentation and applications.

Table 1: GC-MS Instrumentation Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Diphenylmethane: m/z 168 (quantifier), 91, 167 (qualifiers) |

| This compound: m/z 170 (quantifier), 92, 169 (qualifiers) |

Sample Preparation

The following is a general liquid-liquid extraction (LLE) protocol for an aqueous sample. This should be adapted based on the specific sample matrix.

-

Aliquoting: Transfer 10 mL of the aqueous sample to a 20 mL screw-cap glass vial.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.

-

Extraction: Add 5 mL of dichloromethane to the vial.

-

Vortexing: Cap the vial and vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.

-

Analysis: Transfer the concentrated extract to a 2 mL autosampler vial with an insert for GC-MS analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for a five-point calibration curve for diphenylmethane. This data is for illustrative purposes to demonstrate the expected performance of the method.

Table 2: Calibration Curve Data (Hypothetical)

| Concentration (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte Area / IS Area) |

| 10 | 15,234 | 150,123 | 0.101 |

| 50 | 76,170 | 151,567 | 0.503 |

| 100 | 151,890 | 150,987 | 1.006 |

| 250 | 378,975 | 149,876 | 2.529 |

| 500 | 755,432 | 150,456 | 5.021 |

| Linearity (R²) | - | - | 0.9995 |

Table 3: Method Validation Data (Hypothetical)

| Parameter | Result |

| Linear Range | 10 - 500 ng/mL |

| Limit of Detection (LOD) | 2.5 ng/mL |

| Limit of Quantification (LOQ) | 8.0 ng/mL |

| Accuracy (Recovery at 100 ng/mL) | 98.5% |

| Precision (RSD% at 100 ng/mL, n=6) | 3.2% |

Workflow and Diagrams

The overall workflow for the quantitative analysis of diphenylmethane using this compound as an internal standard is depicted below.

References

- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Diphenylmethane-d2 in the LC-MS/MS Quantification of Diphenylmethane in Human Plasma

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diphenylmethane (B89790) in human plasma. Diphenylmethane, a compound with applications in various chemical syntheses and as a fragrance ingredient, may require monitoring in biological matrices for exposure assessment or toxicological studies. This method utilizes Diphenylmethane-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol includes a straightforward protein precipitation and liquid-liquid extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Diphenylmethane is an aromatic hydrocarbon used in various industrial applications, including the synthesis of dyes, perfumes, and as a solvent. Its presence in the environment and potential for human exposure necessitate the development of sensitive and reliable analytical methods for its quantification in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for such bioanalytical applications due to its inherent selectivity and sensitivity.

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in complex matrices like plasma, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, as well as extraction inefficiencies. This compound, where two hydrogen atoms on the methylene (B1212753) bridge are replaced with deuterium, is an ideal internal standard for diphenylmethane as it is chemically identical to the analyte but mass-distinguishable. This application note provides a detailed protocol for the quantification of diphenylmethane in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Diphenylmethane (analytical standard, >99% purity)

-

This compound (internal standard, >98% purity, 99% isotopic purity)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma (K2-EDTA anticoagulant)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of diphenylmethane and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of diphenylmethane by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

Sample Preparation

-

Thaw human plasma samples and calibration curve standards on ice.

-

To 100 µL of plasma sample, standard, or quality control (QC), add 20 µL of the IS working solution (100 ng/mL this compound).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 5,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0-0.5 min: 40% B

-

0.5-2.5 min: 40% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 40% B

-

3.6-5.0 min: 40% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Diphenylmethane | 169.1 | 91.1 | 100 | 30 | 25 |

| Diphenylmethane | 169.1 | 152.1 | 100 | 30 | 15 |

| This compound | 171.1 | 91.1 | 100 | 30 | 25 |

| This compound | 171.1 | 154.1 | 100 | 30 | 15 |

Data Presentation

The method was validated according to regulatory guidelines. The calibration curve was linear over the range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was >0.99. The precision and accuracy were evaluated at three quality control (QC) levels.

Table 1: Calibration Curve and Quality Control Data

| Sample Type | Nominal Concentration (ng/mL) | Calculated Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |

| Cal Standard 1 | 0.5 | 0.48 ± 0.04 | 96.0 | 8.3 |

| Cal Standard 2 | 1.0 | 1.05 ± 0.07 | 105.0 | 6.7 |

| Cal Standard 3 | 5.0 | 5.11 ± 0.21 | 102.2 | 4.1 |

| Cal Standard 4 | 20.0 | 19.8 ± 0.89 | 99.0 | 4.5 |

| Cal Standard 5 | 100.0 | 101.2 ± 3.54 | 101.2 | 3.5 |

| Cal Standard 6 | 250.0 | 247.5 ± 9.90 | 99.0 | 4.0 |

| Cal Standard 7 | 500.0 | 503.0 ± 15.09 | 100.6 | 3.0 |

| LQC | 1.5 | 1.45 ± 0.10 | 96.7 | 6.9 |

| MQC | 75.0 | 76.8 ± 2.92 | 102.4 | 3.8 |

| HQC | 400.0 | 396.4 ± 11.89 | 99.1 | 3.0 |

Visualizations

Caption: Experimental workflow for the quantification of diphenylmethane in human plasma.

Application Note: Protocol for Preparing Diphenylmethane-d2 Standard Solutions for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of Diphenylmethane-d2 standard solutions, intended for use as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Accurate and precise quantification of analytes in complex matrices relies on the proper preparation and handling of internal standards. This document outlines the necessary materials, step-by-step procedures for preparing stock and working solutions, recommended storage conditions, and quality control measures to ensure the integrity and reliability of the prepared standards.

Introduction

This compound (DPM-d2) is a deuterated analog of diphenylmethane (B89790) and serves as an excellent internal standard for the quantitative analysis of various organic compounds.[1] The use of a stable isotope-labeled internal standard is a robust technique to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.[1][2][3] This protocol details the standardized procedure for preparing DPM-d2 solutions to be used in the calibration and quantification of target analytes.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀D₂ | |

| Molecular Weight | 170.26 g/mol | [4] |

| Appearance | Colorless to light yellow solid or liquid | |

| Melting Point | 24-26 °C | |

| Boiling Point | 262-263 °C at 760 mmHg | |

| Solubility | Insoluble in water. Soluble in organic solvents such as dichloromethane (B109758), methanol, hexane, chloroform, and toluene. |

Safety Precautions: Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information before handling. In case of contact with skin or eyes, rinse thoroughly with water.

Experimental Protocol

This protocol describes the preparation of a primary stock solution, a secondary stock solution, and working standard solutions of this compound.

Materials and Reagents:

-

This compound (analytical standard grade)

-

Dichloromethane (CH₂Cl₂), HPLC or GC grade

-

Methanol (CH₃OH), HPLC or GC grade

-

Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, disposable tips

-

Amber glass vials with PTFE-lined screw caps (B75204) for storage

-

Vortex mixer

Preparation of Primary Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 10 mg of this compound solid using a calibrated analytical balance.

-

Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.

-

Add a small amount of dichloromethane to dissolve the solid completely.

-

Once dissolved, bring the flask to volume with dichloromethane.

-

Cap the flask and invert it several times to ensure homogeneity.

-

Transfer the solution to a labeled amber glass vial for storage.

-

Store the primary stock solution at -20°C in the dark.

Preparation of Secondary Stock Solution (100 µg/mL)

-

Allow the primary stock solution to equilibrate to room temperature.

-

Using a calibrated micropipette, transfer 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

-

Dilute to the mark with dichloromethane.

-

Cap the flask and vortex thoroughly to ensure complete mixing.

-

Transfer to a labeled amber glass vial for storage at -20°C.

Preparation of Working Standard Solutions

Working standard solutions are typically prepared by diluting the secondary stock solution to the desired concentration. The final concentration of the working solution will depend on the specific analytical method and the expected concentration range of the analyte. A common concentration for internal standards in working solutions for GC-MS analysis of organic pollutants is in the range of 0.5 to 10 µg/mL.

Example: Preparation of a 5 µg/mL Working Standard Solution

-

Equilibrate the 100 µg/mL secondary stock solution to room temperature.

-

Pipette 2.5 mL of the secondary stock solution into a 50 mL Class A volumetric flask.

-

Dilute to the final volume with the same solvent used for the calibration standards (e.g., dichloromethane or methanol).

-

Mix the solution thoroughly by inverting the flask multiple times.

-

This working solution is now ready to be added to calibration standards and unknown samples.

Data Presentation

The following table summarizes the recommended concentrations and storage conditions for the this compound standard solutions.

| Solution Type | Concentration | Solvent | Storage Temperature | Recommended Stability |

| Primary Stock Solution | 1000 µg/mL | Dichloromethane | -20°C | 12 months |

| Secondary Stock Solution | 100 µg/mL | Dichloromethane | -20°C | 6 months |

| Working Standard Solution | 0.5 - 10 µg/mL | Dichloromethane/Methanol | 4°C | Prepare fresh weekly or as needed |

Note: The stability data provided are recommendations based on general practices for deuterated aromatic hydrocarbon standards. It is highly recommended to perform in-house stability studies to establish appropriate storage times for your specific laboratory conditions and analytical requirements.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

Caption: Workflow for the preparation of this compound standard solutions.

Quality Control

To ensure the accuracy of the prepared standard solutions, the following quality control checks should be performed:

-

Purity Verification: The purity of the neat this compound standard should be verified from the Certificate of Analysis provided by the supplier.

-

Concentration Verification: The concentration of the freshly prepared primary stock solution should be verified against a previously validated stock solution or by comparison with an independently prepared standard. The agreement between the two should be within ±10%.

-

Stability Assessment: The stability of the stock solutions should be monitored over time. This can be done by analyzing a freshly prepared working standard against a stored working standard. The peak area response of the stored standard should be within ±15% of the fresh standard.

-

Record Keeping: Maintain a detailed logbook for the preparation of all standard solutions, including the date of preparation, initials of the analyst, weights and volumes used, solvent lot numbers, and assigned expiration dates.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound standard solutions. Adherence to this protocol, including the recommended storage and quality control procedures, will ensure the preparation of accurate and reliable internal standards. The use of well-characterized internal standards is fundamental for achieving high-quality data in quantitative analytical studies within research, and drug development.

References

Application Notes and Protocols for Diphenylmethane-d2 in Kinetic Isotope Effect Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmethane (B89790) and its derivatives are important structural motifs in many organic compounds and pharmaceutical agents. The benzylic C-H bonds in diphenylmethane are often susceptible to chemical and enzymatic transformations. Diphenylmethane-d2 (α,α-dideuteriodiphenylmethane) is a valuable tool for investigating the mechanisms of these reactions through the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. By comparing the reaction rates of diphenylmethane and this compound, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state involved in C-H bond cleavage.

These application notes provide an overview of the use of this compound in KIE studies, including potential applications, experimental protocols, and data interpretation.

Principle of Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms.[1][2] It arises from the difference in zero-point vibrational energies between bonds to a lighter isotope (e.g., C-H) and a heavier isotope (e.g., C-D). A C-D bond has a lower zero-point energy and is therefore stronger than a C-H bond. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will have a higher activation energy and proceed more slowly than the corresponding reaction with a C-H bond.

The magnitude of the primary KIE (kH/kD) for C-H bond cleavage typically ranges from 2 to 8 at room temperature.[3] A significant KIE (kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. Conversely, a KIE close to unity (kH/kD ≈ 1) suggests that C-H bond cleavage is not involved in the rate-determining step.[1]

Applications of this compound in KIE Studies

The benzylic C-H bonds of diphenylmethane are reactive sites for various transformations, making this compound an excellent substrate for KIE studies in several areas:

-

Oxidation Reactions: Investigating the mechanism of benzylic C-H oxidation by various reagents, such as metal-based oxidants, peroxides, and enzymes (e.g., cytochrome P450). A significant KIE would support a mechanism involving hydrogen atom abstraction or hydride transfer in the rate-determining step.[4]

-

Free-Radical Reactions: Elucidating the role of C-H bond cleavage in free-radical chain reactions, such as halogenation or autoxidation. The magnitude of the KIE can provide information about the transition state of the hydrogen abstraction step.

-

C-H Activation/Functionalization: Studying the mechanism of transition metal-catalyzed C-H activation and functionalization reactions. KIE studies can help determine whether the C-H bond cleavage is the rate-limiting step of the catalytic cycle.[5]

-

Enzyme Mechanism Studies: Probing the mechanisms of enzymes that metabolize diphenylmethane-like structures. This is particularly relevant in drug development, where understanding metabolic pathways is crucial. A large KIE can indicate that C-H bond cleavage is the primary metabolic step.[6]

-

Photochemical Reactions: Investigating the mechanism of photochemical reactions involving hydrogen abstraction from the benzylic position of diphenylmethane.

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of benzophenone (B1666685) with a deuterated reducing agent.

Proposed Synthetic Protocol:

-

Materials:

-

Benzophenone

-

Sodium borodeuteride (NaBD4) or Lithium aluminum deuteride (B1239839) (LAD)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether for LAD; methanol (B129727) or ethanol (B145695) for NaBD4)

-

Deuterated water (D2O) for quenching (optional)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Apparatus for inert atmosphere reaction (if using LAD)

-

-